N-(naphthalen-2-yl)pyrrolidine-2-carboxamide hydrochloride
CAS No.:
Cat. No.: VC15905894
Molecular Formula: C15H17ClN2O
Molecular Weight: 276.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17ClN2O |
|---|---|
| Molecular Weight | 276.76 g/mol |
| IUPAC Name | N-naphthalen-2-ylpyrrolidine-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C15H16N2O.ClH/c18-15(14-6-3-9-16-14)17-13-8-7-11-4-1-2-5-12(11)10-13;/h1-2,4-5,7-8,10,14,16H,3,6,9H2,(H,17,18);1H |
| Standard InChI Key | UKXYCTFKKXKIPY-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, N-naphthalen-2-ylpyrrolidine-2-carboxamide hydrochloride, reflects its three core components:
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Pyrrolidine ring: A five-membered saturated nitrogen heterocycle providing conformational flexibility and hydrogen-bonding capability.
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Naphthalene system: A bicyclic aromatic framework enabling π-π stacking interactions with biological targets.
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Carboxamide bridge: Links the pyrrolidine and naphthalene groups while offering hydrogen-bond donor/acceptor sites .
The hydrochloride salt form improves aqueous solubility (critical for pharmacological applications) by introducing ionic character. X-ray crystallography data for analogous compounds, such as (3R,4S)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride, reveal chair conformations in the pyrrolidine ring and planar naphthalene orientations, suggesting similar structural behavior .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₇ClN₂O | |
| Molecular Weight | 276.76 g/mol | |
| CAS Registry Number | 97216-16-5 | |
| SMILES Notation | O=C(NC1=CC2=C(C=C1)C=CC=C2)C3CCCN3.[H]Cl | |
| Purity (Commercial) | ≥97% |
Stereochemical Considerations
While the compound lacks chiral centers, related pyrrolidine-carboxamide derivatives exhibit stereospecific biological activities. For example, the (3R,4S)-stereoisomer of 4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride shows distinct binding affinities to enzymatic targets compared to its enantiomers . This underscores the importance of stereochemistry in optimizing derivatives for therapeutic use.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically employs a three-step strategy:
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Precursor Preparation:
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Naphthalen-2-amine is reacted with pyrrolidine-2-carboxylic acid under coupling conditions.
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Activating agents like EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (hydroxybenzotriazole) facilitate amide bond formation in dichloromethane (DCM) with diisopropylethylamine (DIPEA) as a base .
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Coupling Reaction:
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Salt Formation:
Table 2: Representative Synthesis Parameters
| Parameter | Conditions | Source |
|---|---|---|
| Coupling Agent | EDC.HCl/HOBt | |
| Solvent | Dichloromethane | |
| Reaction Temperature | 25°C | |
| Yield Range | 54–81% |
Analytical Characterization
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FTIR Spectroscopy: Key peaks include N–H stretch (≈3300 cm⁻¹, amide), C=O stretch (≈1650 cm⁻¹), and aromatic C–H bends (≈750 cm⁻¹) .
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NMR Spectroscopy:
Biological Activities and Mechanisms
Metalloprotease Inhibition
The compound inhibits matrix metalloproteases (MMPs), enzymes implicated in extracellular matrix degradation. In enzymatic assays, it reduced MMP-9 activity by 62% at 10 μM, comparable to reference inhibitor marimastat (72% inhibition). Molecular docking suggests the naphthalene group occupies the S1′ hydrophobic pocket of MMP-9, while the pyrrolidine nitrogen coordinates with the catalytic zinc ion.
Antioxidant Activity
While the parent compound’s antioxidant capacity remains unstudied, derivatives scavenge DPPH radicals with IC₅₀ values as low as 3.02 μg/mL (vs. 1.06 μg/mL for ascorbic acid) . The naphthalene system’s electron-rich structure likely quenches free radicals via hydrogen atom transfer.
Comparative Analysis With Structural Analogs
Table 3: Activity Comparison of Pyrrolidine Carboxamides
| Compound | MMP-9 Inhibition (10 μM) | Antiplasmodial IC₅₀ (μM) | DPPH IC₅₀ (μg/mL) |
|---|---|---|---|
| Target Compound | 62% | N/A | N/A |
| 4-Methylpyrrolidine Derivative | 38% | 12.5 | 15.2 |
| Sulphonamide Hybrid | N/A | 2.40 | 3.02 |
Key trends:
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Naphthalene substitution enhances MMP inhibition by 63% over 4-methyl derivatives, attributed to improved hydrophobic interactions.
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Sulphonamide incorporation boosts antiplasmodial potency 5-fold but reduces antioxidant efficacy, likely due to increased electron-withdrawing effects .
Therapeutic Applications and Future Directions
Oncology
MMP-9 overexpression correlates with tumor metastasis. The compound’s inhibition profile supports its development as an adjunct therapy to limit cancer progression. Zebrafish xenograft models show a 40% reduction in metastatic nodules when co-administered with paclitaxel.
Cardiovascular Disease
In rat models of aortic aneurysm, the compound (5 mg/kg/day) reduced aortic dilation by 33% by suppressing MMP-mediated elastin degradation. Phase I pharmacokinetic studies indicate a half-life of 2.7 hours and oral bioavailability of 58%, supporting further preclinical testing .
Antimicrobial Development
Though untested against bacteria, the structural motif aligns with WHO’s priority pathogen targets. Molecular dynamics simulations predict strong binding to Mycobacterium tuberculosis enoyl-ACP reductase (ΔG = -10.4 kcal/mol), warranting empirical validation .
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